4-Hydrazinoquinoline hydrochloride
Description
Contextualization within Quinoline (B57606) Chemistry Research
Quinoline, a heterocyclic aromatic compound consisting of a fused benzene (B151609) and pyridine (B92270) ring, forms the core of a wide array of synthetic and naturally occurring molecules. Research in quinoline chemistry is robust, driven by the diverse applications of its derivatives in medicinal chemistry and materials science. umn.edu The quinoline scaffold is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. umn.edunih.gov Consequently, a significant portion of research is dedicated to the functionalization of the quinoline ring system to generate novel compounds with unique properties. umn.edupurdue.edu The introduction of various substituents can significantly alter the electronic and steric properties of the quinoline core, leading to new chemical entities for investigation. nih.gov
Significance of the Hydrazino Group in Heterocyclic Compounds
The hydrazino group (-NHNH2) is a key functional group in synthetic organic chemistry, recognized for its nucleophilic nature and its ability to serve as a precursor for a multitude of other functionalities. nih.gov In heterocyclic chemistry, the incorporation of a hydrazino group is a common strategy to create versatile intermediates. nih.govnih.gov This group can readily react with electrophiles, such as aldehydes and ketones, to form stable hydrazones. researchgate.netmdpi.com This reactivity is fundamental to its role as a synthon for constructing larger, more complex heterocyclic systems, including pyrazoles, triazoles, and pyridazines. nih.govnih.gov The N-N single bond within the hydrazine (B178648) moiety is a key structural feature in numerous bioactive molecules and provides a site for further chemical elaboration. nih.gov
Overview of Academic Research Trajectories for 4-Hydrazinoquinoline (B99260) Hydrochloride
Academic research involving 4-Hydrazinoquinoline hydrochloride primarily focuses on its utility as a chemical intermediate. A major research trajectory involves its use as a precursor for the synthesis of fused heterocyclic ring systems. Specifically, it is a key starting material for creating pyrazolo[4,3-c]quinoline derivatives. doi.orgmdpi.com These fused systems are of academic interest due to their unique structural features and the potential to explore their chemical and physical properties.
Another significant area of research is the reaction of 4-hydrazinoquinoline with various carbonyl compounds to form quinolinyl hydrazones. researchgate.net These reactions are straightforward and allow for the generation of a diverse library of derivatives. The resulting hydrazones can then be studied for their coordination chemistry with metal ions or used as intermediates in further synthetic transformations.
Furthermore, analogous compounds like 2-hydrazinoquinoline (B107646) have been investigated as derivatizing agents in analytical chemistry, particularly for the analysis of aldehydes and ketones using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.comnih.gov This suggests a potential research avenue for this compound as an analytical reagent, where its reaction with carbonyl compounds can be used for their detection and quantification. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
quinolin-4-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAUKLFJWHVIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590617 | |
| Record name | 4-Hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68500-41-4 | |
| Record name | 4-Hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydrazinoquinoline Hydrochloride and Analogous Structures
Established Synthetic Pathways for the Quinoline (B57606) Core
The construction of the fundamental quinoline ring system is a well-trodden path in organic synthesis, with several named reactions providing reliable access to this heterocyclic core. These methods often serve as the initial steps before the introduction of the hydrazino group.
Reactions of Halogenated Quinoline Precursors with Hydrazine (B178648) Hydrate (B1144303)
A primary and direct method for the synthesis of 4-hydrazinoquinoline (B99260) derivatives involves the nucleophilic aromatic substitution of a halogenated quinoline precursor with hydrazine hydrate. rsc.orgpharmascholars.comresearchgate.net The most common starting material for producing 4-hydrazinoquinoline is 4,7-dichloroquinoline (B193633). pharmascholars.comchemicalbook.com
The reaction of 4,7-dichloroquinoline with hydrazine hydrate typically proceeds by the selective displacement of the chlorine atom at the 4-position. pharmascholars.com This selectivity is attributed to the electronic properties of the quinoline ring, where the C4 position is more activated towards nucleophilic attack than the C7 position. The reaction is generally carried out in a suitable solvent, such as absolute ethanol (B145695), and heated under reflux. researchgate.netchemicalbook.com The resulting 7-chloro-4-hydrazinoquinoline (B1583878) can then be isolated. chemicalbook.comchemsrc.com
Similarly, other halogenated quinolines can be employed to generate a variety of hydrazinoquinoline analogs. The reactivity of the halogen at the 4-position follows the general trend for nucleophilic aromatic substitution, with iodine being the most reactive and chlorine and bromine being commonly used.
Reaction Conditions and Optimization Strategies
The efficiency of the reaction between halogenated quinolines and hydrazine hydrate can be influenced by several factors, including the choice of solvent, reaction temperature, and the equivalents of hydrazine hydrate used. Ethanol is a frequently used solvent due to its ability to dissolve the reactants and facilitate the reaction at reflux temperatures. researchgate.netchemicalbook.com
Optimization strategies often focus on maximizing the yield and minimizing reaction times. For instance, the use of an excess of hydrazine hydrate can help drive the reaction to completion. However, careful control of the reaction conditions is necessary to avoid potential side reactions. Upon completion of the reaction, cooling the mixture, often in an ice bath, promotes the crystallization of the desired product, which can then be collected by filtration. chemicalbook.com
Advanced Synthetic Approaches
In recent years, the field of organic synthesis has seen the emergence of advanced technologies and methodologies aimed at improving efficiency, reducing environmental impact, and accessing novel chemical space. The synthesis of quinolines and their derivatives has significantly benefited from these advancements.
Microwave-Assisted Synthesis in Quinoline Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. bohrium.commdpi.comingentaconnect.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and, in some cases, improved yields and product purity. mdpi.comacs.org The synthesis of quinoline derivatives has been shown to be amenable to microwave conditions, offering a greener and more efficient alternative to conventional heating methods. bohrium.combenthamdirect.com For example, the synthesis of diversely substituted quinoline-hybrids has been achieved through a microwave-assisted, one-pot, three-component reaction. acs.org
While direct microwave-assisted synthesis of 4-hydrazinoquinoline hydrochloride from a halogenated precursor and hydrazine hydrate is not extensively documented in the provided results, the successful application of microwave irradiation in other quinoline syntheses suggests its potential applicability. bohrium.commdpi.comacs.org The benefits of MAOS, such as shorter reaction times and increased efficiency, make it an attractive area for future optimization of hydrazinoquinoline synthesis. mdpi.comingentaconnect.com
Solvent Selection and Catalytic System Development
The choice of solvent and the development of novel catalytic systems are crucial for advancing quinoline synthesis. While traditional methods often rely on organic solvents, modern approaches are exploring more environmentally benign options. nih.govacs.org The use of nanocatalysts, for example, represents a significant step towards greener and more efficient chemical processes. nih.govacs.org These catalysts offer advantages such as high activity, selectivity, and recyclability. organic-chemistry.org
Various catalyst-promoted reactions have been reported for the synthesis of the quinoline core, employing a range of metals including iron, copper, gold, and nickel. acs.orgnih.gov For instance, iron-based nanocatalysts have been used in the synthesis of quinoline derivatives via the Friedlander protocol. nih.gov The development of efficient and recyclable catalytic systems is a key area of research, aiming to overcome the limitations of traditional methods, which can include harsh reaction conditions and the generation of byproducts. acs.org
Purification and Isolation Techniques for Research-Grade Compounds
Obtaining research-grade this compound and its analogs requires effective purification and isolation techniques. Following the synthesis, the crude product is often a mixture containing unreacted starting materials, byproducts, and the desired compound.
A common method for purification is recrystallization. chemicalbook.com This technique relies on the differential solubility of the product and impurities in a given solvent system. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities in the solution. For the synthesis of 7-chloro-4-hydrazinoquinoline, crystallization from the reaction mixture is often achieved by cooling in an ice bath. chemicalbook.com
The identity and purity of the final compound are confirmed using various analytical techniques. These include melting point determination, which should be sharp and consistent with literature values, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the chemical structure. chemicalbook.com
Molecular Architecture and Conformation Studies of 4 Hydrazinoquinoline Derivatives
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are vital in confirming the synthesis of 4-hydrazinoquinoline (B99260) derivatives and elucidating their structural features in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR: In the ¹H NMR spectra of 4-hydrazinoquinoline derivatives, aromatic protons typically appear as multiplets in the range of δ 6.60–8.40 ppm. A key indicator for the formation of hydrazone derivatives is the appearance of a new singlet peak for the azomethine proton (-N=CH-) between δ 8.59 and 9.08 ppm, confirming the condensation of the hydrazine (B178648) with an aldehyde or ketone. nih.gov The proton of the -NH group of the hydrazone moiety is often observed as a broad singlet at a downfield chemical shift, such as around δ 11.3 ppm. nih.gov For instance, in a 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline derivative, the aromatic protons were observed as multiplets between δ 7.28 and 8.40 ppm. nih.gov
¹³C NMR: The ¹³C NMR spectra provide information on the carbon framework of the molecule. For quinoline-based hydrazones, the azomethine carbon atom signal is characteristically found downfield, in the range of 140.97–146.95 ppm. nih.gov The carbon atoms of the quinoline (B57606) ring itself give rise to a series of signals in the aromatic region (typically δ 100-160 ppm). oregonstate.edu For example, in a series of quinoline hydrazones, the amidic carbon from the hydrazide part of the molecule was found in the range of δ 163.01–168.50 ppm, while the phenolic carbon appeared between δ 160.40 and 162.75 ppm. nih.gov
¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is highly informative. The fluorine nucleus is very sensitive to its electronic environment, resulting in a wide chemical shift range that can provide detailed structural information. nih.gov For example, the conversion of 5-fluorocytosine (B48100) to 5-fluorouracil (B62378) can be monitored by a chemical shift change of approximately 2 ppm in the ¹⁹F NMR spectrum, demonstrating the sensitivity of this technique to subtle molecular changes. nih.gov While specific data for 4-hydrazinoquinoline hydrochloride derivatives is not prevalent, the technique is valuable for fluoro-substituted analogues.
Interactive Table: Representative NMR Data for 4-Hydrazinoquinoline Derivatives
| Compound Class | Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Reference |
| Quinoline Hydrazones | ¹H | Aromatic (Ar-H) | 6.60 - 8.40 | nih.gov |
| Quinoline Hydrazones | ¹H | Azomethine (-N=CH-) | 8.59 - 9.08 | nih.gov |
| 7-chloro-4-hydrazinyl-quinoline derivative | ¹H | Amine (-NH-) | ~11.3 | nih.gov |
| Quinoline Hydrazones | ¹³C | Azomethine (-N=C-) | 140.97 - 146.95 | nih.gov |
| Quinoline Hydrazones | ¹³C | Amidic Carbonyl (-C=O) | 163.01 - 168.50 | nih.gov |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-hydrazinoquinoline derivatives, characteristic vibrational bands confirm their structure. The IR spectra of hydrazones typically show a strong peak for the imine group (-C=N-) in the region of 1625–1630 cm⁻¹. nih.gov The N-H stretching vibration of the hydrazine moiety is also a key feature, often appearing in the range of 3193–3538 cm⁻¹. nih.gov In the case of quinoline itself, bands related to C=C and C=N stretching vibrations are observed around 1600, 1482, and 1435 cm⁻¹, while C-H out-of-plane bending motions give rise to signals between 840-740 cm⁻¹. researchgate.netastrochem.org
Interactive Table: Key FTIR Absorption Bands for 4-Hydrazinoquinoline Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| Imine (-C=N-) | Stretching | 1625 - 1630 | nih.gov |
| Amine/Amide (N-H) | Stretching | 3193 - 3538 | nih.gov |
| Aromatic (C=C, C=N) | Stretching | 1435 - 1600 | researchgate.net |
| C-H | Out-of-plane bending | 740 - 840 | astrochem.org |
Ultraviolet-Visible Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Quinoline-based hydrazones typically exhibit multiple absorption bands in the UV-Vis spectrum. researchgate.net Bands at shorter wavelengths, for example between 247-369 nm, are generally attributed to π-π* transitions within the aromatic system. researchgate.net A longer wavelength band, often appearing around 370 nm, is characteristic of a charge transfer (CT) transition. researchgate.net In one study, a newly synthesized quinoline-based hydrazone derivative showed an absorption maximum at 356 nm. Upon interaction with tributyltin (TBT), a new band appeared at 512 nm, indicating a significant change in the electronic structure of the molecule. mdpi.com
Interactive Table: Electronic Transitions in 4-Hydrazinoquinoline Derivatives
| Transition Type | Wavelength Range (λ_max) | Description | Reference |
| π-π* | 247 - 369 nm | Aromatic system transitions | researchgate.net |
| Charge Transfer (CT) | ~370 nm | Intramolecular charge transfer | researchgate.net |
| Ligand-to-Metal Charge Transfer | 390 - 408 nm | In metal complexes | nih.gov |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for quinoline derivatives. nih.gov In ESI-MS, protonated molecules [M+H]⁺ are readily formed. nih.govmassbank.eumassbank.eu The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. wikipedia.org For quinoline itself (exact mass 129.05785), the protonated molecule [M+H]⁺ appears at m/z 130. massbank.eumassbank.eu The fragmentation of pyridazino-quinolines has been shown to produce several characteristic cross-ring cleavages, primarily on the pyridazine (B1198779) ring. nih.gov For some derivatives, the loss of substituents or parts of the heterocyclic system, such as the formation of an aniline (B41778) cation at m/z 93, can be observed. nih.gov
Solid-State Structural Analysis
While spectroscopic methods provide information about molecular structure, single-crystal X-ray diffraction offers a definitive view of the arrangement of atoms in the solid state.
Interactive Table: Crystallographic Data for a 4-Hydrazinoquinoline Derivative
| Compound | Crystal System | Space Group | Key Torsion Angle (N3–N2–C3–C2) | Key Feature | Reference |
| 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate | Monoclinic | P2₁/c | 6.9 (4)° | E conformation about N=C bond; 2D network via H-bonds | nih.gov |
Powder X-ray Diffraction (PXRD) for Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to assess the crystallinity of solid materials. This non-destructive method provides information on the phase, purity, and degree of crystallinity of a compound by analyzing the diffraction pattern produced when a powdered sample is irradiated with X-rays. nih.gov The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid. nih.gov
In the context of 4-hydrazinoquinoline derivatives, PXRD is crucial for characterizing their solid-state properties. For instance, the crystalline nature of novel synthesized derivatives can be confirmed by the presence of sharp, well-defined peaks in their PXRD patterns, while the absence of such peaks would indicate an amorphous state. nih.gov
The crystallinity of hydrazone derivatives of iodo-benzoic acids has also been characterized using PXRD, highlighting the importance of this technique in the structural analysis of this class of compounds. mdpi.com The data obtained from PXRD, such as peak positions and intensities, can be used to identify different polymorphic forms, which may exhibit distinct physical properties.
Table 1: Representative Unit Cell Parameters for a Quinoline Derivative Determined by PXRD
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 25.440(5) |
| b (Å) | 5.124(2) |
| c (Å) | 26.261(6) |
| β (°) | 105.75(2) |
| Volume (ų) | 3300.9(1) |
| Data is for a representative pyrazoline compound and is illustrative of the type of information obtained from PXRD analysis. researchgate.net |
Computational and Theoretical Investigations
Computational chemistry provides powerful tools to investigate the molecular properties of 4-hydrazinoquinoline derivatives at the atomic level, offering insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. numberanalytics.com By solving the Schrödinger equation within the DFT framework, one can obtain the optimized molecular structure corresponding to a minimum on the potential energy surface. These calculations are invaluable for understanding the three-dimensional arrangement of atoms, bond lengths, and bond angles in 4-hydrazinoquinoline and its derivatives. researchgate.net
For example, DFT calculations have been employed to study the geometry of various hydrazone derivatives, revealing non-planar and distorted structures around the hydrazone group. researchgate.net In a study on tetrahydroisoquinoline derivatives, DFT at the B3LYP/6-31+G(d,p) level was used to investigate their structural reactivity. mdpi.com The optimized geometry of a CH4-H2O complex has also been calculated using electronic structure methods, demonstrating the broad applicability of these computational approaches. researchgate.net
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT calculations. This information is crucial for understanding the reactivity and spectroscopic properties of the molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within molecules. It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. The analysis of stabilization energies, E(2), associated with these interactions, offers insights into the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. nih.gov
In the context of 4-hydrazinoquinoline derivatives, NBO analysis can reveal the nature of the bonding between the quinoline core, the hydrazino group, and any substituents. For instance, in a study of dicationic magnesium complexes, NBO analysis was used to quantify the natural charge transfer from the ligands to the metal ion. nih.gov This type of analysis can also be applied to understand the electronic effects of different substituents on the quinoline ring or the hydrazone moiety.
Table 2: Illustrative NBO Analysis Data for a Hypothetical Donor-Acceptor Interaction
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N | σ* (C-C) | 5.2 |
| σ (C-H) | σ* (N-N) | 1.8 |
| This table is illustrative and represents the type of data obtained from NBO analysis. The values are hypothetical and not specific to this compound. |
Frontier Orbital Energies and Molecular Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). numberanalytics.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.comresearchgate.net
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energies of these orbitals can be calculated using DFT methods. numberanalytics.com For quinoline-based hydrazone derivatives, the nature of the HOMO and LUMO can determine their reactivity in various chemical transformations. nih.gov
From the HOMO and LUMO energies, several molecular reactivity indices can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com These indices provide a quantitative measure of the molecule's reactivity.
Table 3: Representative Frontier Orbital Energies and Reactivity Indices
| Parameter | Value (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| Chemical Potential (μ) | -3.85 |
| Hardness (η) | 2.35 |
| Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 3.16 |
| These values are for a representative hydrazone and are illustrative. mdpi.com |
Quantum Chemical Parameters (e.g., polarizability)
Quantum chemical calculations can also provide values for various other molecular properties, such as polarizability. Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is an important parameter for understanding a molecule's response to its environment and its potential for non-linear optical applications. mdpi.com
For instance, in a study of tetrahydroisoquinoline derivatives, the calculated polarizability (αo) and hyperpolarizability (βo) values were used to predict their nonlinear optical (NLO) properties. mdpi.com Such calculations could similarly be applied to 4-hydrazinoquinoline derivatives to explore their potential in materials science.
Stereochemical Analysis of Derivatives (e.g., E/Z Isomerism in Hydrazones)
Hydrazones derived from 4-hydrazinoquinoline can exist as stereoisomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). This type of stereoisomerism is known as E/Z isomerism, where 'E' (from the German entgegen) indicates that the higher priority substituents on each of the double-bonded atoms are on opposite sides, and 'Z' (from the German zusammen) indicates they are on the same side. mdpi.com
The stereochemistry of these hydrazones can be influenced by factors such as the nature of the substituents, the solvent, and the pH of the medium. psu.edu The different isomers may exhibit distinct physical, chemical, and biological properties. The interconversion between E and Z isomers can sometimes be induced by heat or light (photoisomerization). nih.gov
The characterization of E/Z isomers is typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shifts of protons near the C=N bond can differ significantly between the two isomers. researchgate.net In some cases, single-crystal X-ray diffraction can definitively establish the stereochemistry. mdpi.com For example, studies on acylhydrazones have shown that the presence of an intramolecular hydrogen bond can stabilize the Z-isomer. mdpi.com
Chemical Reactivity and Derivatization Strategies for 4 Hydrazinoquinoline Hydrochloride
Reactions Involving the Hydrazino Functional Group
The hydrazino group (-NHNH2) is a versatile functional group that imparts a wide range of reactivity to the 4-hydrazinoquinoline (B99260) hydrochloride molecule. This section will explore the key chemical transformations involving this moiety.
Oxidation Reactions Leading to Quinoline (B57606) Derivatives
The oxidation of the hydrazino group in 4-hydrazinoquinoline derivatives can lead to the formation of various quinoline-containing structures. A notable example is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which results in the synthesis of pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com This transformation involves an unprecedented dimerization and oxidation cascade. mdpi.com The reaction is efficiently carried out by heating the 4-hydrazinylquinolin-2(1H)-ones in pyridine (B92270). mdpi.com This process highlights how the hydrazino group can be a precursor to more complex, fused heterocyclic systems directly attached to the quinoline core.
In some cases, oxidative cyclization can occur. For instance, 2-hydrazinoquinoline (B107646) derivatives can react with α-keto acids in the presence of a catalyst like potassium iodide to afford triazolo[4,3-a]quinolines. rsc.orgrsc.org This reaction proceeds through an initial condensation followed by an oxidative C-N bond formation. While this example is for a 2-hydrazinoquinoline, similar reactivity can be anticipated for the 4-hydrazino isomer under appropriate conditions.
Reduction Processes of the Hydrazino Moiety
The reduction of the hydrazino group in 4-hydrazinoquinoline hydrochloride is expected to yield 4-aminoquinoline. This transformation can be achieved using various reducing agents commonly employed for the reduction of hydrazines, such as catalytic hydrogenation (e.g., H2/Pd, Pt, or Ni), or chemical reducing agents like sodium dithionite or zinc in acetic acid. tcichemicals.comorganic-chemistry.orgtowson.edu The conversion of the hydrazino group to an amino group is a fundamental reaction in organic synthesis, allowing for the introduction of a primary amine at the 4-position of the quinoline ring. This opens up further avenues for derivatization, as the resulting 4-aminoquinoline is a key scaffold in medicinal chemistry. frontiersin.orgnih.gov
Nucleophilic Substitution Reactions
The hydrazino group at the 4-position of the quinoline ring is susceptible to nucleophilic displacement, although it is a weaker leaving group than a halide. The reactivity of the 4-position of the quinoline nucleus towards nucleophiles is well-established, with 4-chloroquinolines readily undergoing substitution with various nucleophiles, including amines, to form 4-aminoquinolines. nih.govplos.orgbrainly.com By analogy, under forcing conditions or with appropriate activation, the hydrazino group in 4-hydrazinoquinoline could be displaced by other nucleophiles. The reaction of 4,7-dichloroquinoline (B193633) with hydrazine (B178648) monohydrate to form 7-chloro-4-hydrazinoquinoline (B1583878) is a nucleophilic aromatic substitution where hydrazine acts as the nucleophile. brainly.com This demonstrates the principle of nucleophilic attack at the 4-position of the quinoline ring.
Condensation Reactions to Form Schiff Bases and Hydrazones
The terminal amino group of the hydrazino moiety in this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones, which are a class of Schiff bases. nih.govnih.govresearchgate.netwindows.net This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.net The formation of these C=N bonds is a versatile method for introducing a wide variety of substituents onto the quinoline scaffold.
For example, 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline has been successfully converted to a series of hydrazone derivatives by reaction with various aldehydes. nih.govresearchgate.net Similarly, 2-hydrazino-quinoxaline derivatives react with different aromatic aldehydes to yield the corresponding Schiff bases. researchgate.net These reactions are generally high-yielding and provide a straightforward route to a diverse library of quinoline-based compounds.
| Hydrazinoquinoline Reactant | Carbonyl Compound | Product Type | Reaction Conditions |
|---|---|---|---|
| 4-Hydrazinyl-2,8-bis(trifluoromethyl)quinoline | Various Aldehydes | Hydrazones | Not specified |
| 2-Hydrazino-quinoxaline | Aromatic Aldehydes | Schiff Bases | Not specified |
| 2-Ethoxy-4-hydrazinoquinazoline | Acetone | Hydrazone (Schiff Base) | Not specified |
| 2-Ethoxy-4-hydrazinoquinazoline | D-glucose, D-galactose, D-mannose, D-xylose, D-arabinose | Sugar Hydrazones | Boiling ethanol with catalytic acetic acid |
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazoles)
The hydrazino group of 4-hydrazinoquinoline is a key functionality for the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[4,3-c]quinolines. researchgate.netscispace.comtandfonline.commdpi.comtandfonline.comresearcher.lifenih.gov This can be achieved through various synthetic strategies. One common approach involves the reaction of a 4-hydrazinoquinoline derivative with a β-dicarbonyl compound or its equivalent.
For instance, valuable pyrazolo[4,3-c]quinoline derivatives have been synthesized from 7-chloro-4-hydrazinoquinoline through an electrochemical synthesis that proceeds via linear hydrazone intermediates which then undergo cyclization. scispace.comresearcher.life Another strategy involves the combination of pyrazole-arylamines and β-keto esters, which through a cleavage of C-C bonds, leads to the formation of the pyrazolo[4,3-c]quinoline skeleton. researchgate.nettandfonline.comtandfonline.com Furthermore, 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline has been used as a key scaffold to synthesize pyrazole derivatives. nih.gov
| Starting Material | Reagents | Product | Method |
|---|---|---|---|
| 7-Chloro-4-hydrazinoquinoline | Not specified (forms linear hydrazones first) | Pyrazolo[4,3-c]quinoline derivatives | Electrochemical synthesis |
| Pyrazole-arylamines | β-keto esters | Pyrazolo[4,3-c]quinoline derivatives | Acid-promoted cleavage of C-C bonds |
| 4-Hydrazinyl-2,8-bis(trifluoromethyl)quinoline | Not specified | Pyrazole derivatives | Not specified |
Reactions of the Quinoline Nucleus
The quinoline ring system in this compound possesses its own characteristic reactivity, which can be exploited for further derivatization. The reactivity of the quinoline ring includes susceptibility to electrophilic substitution, nucleophilic substitution (particularly at the 4-position as discussed earlier), and modifications at the quinoline nitrogen. nih.gov
The quinoline ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, electrophilic substitution reactions can occur, typically on the benzene ring portion of the nucleus. libretexts.org The position of substitution is influenced by the existing substituents. For 4-hydrazinoquinoline, the hydrazino group is an activating, ortho-, para-directing group, which would influence the position of electrophilic attack on the benzene ring.
Radical reactions on the quinoline ring are also possible. For example, chloroquine undergoes radical iodination at the 3-position. nih.gov Furthermore, the quinoline nitrogen can undergo alkylation. nih.gov The precise and selective functionalization of the quinoline ring is a significant area of research for expanding the chemical space and enhancing the pharmacological profiles of quinoline derivatives. rsc.org
Substitution Reactions on the Quinoline Ring (e.g., halogenation)
The quinoline ring system, a fused benzene and pyridine ring, is a versatile scaffold in medicinal chemistry and materials science. Its reactivity towards substitution is influenced by the electron-donating or -withdrawing nature of existing substituents. In the context of this compound, the hydrazino group at the C4 position and the protonated nitrogen in the pyridine ring significantly influence the regioselectivity of substitution reactions.
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the quinoline ring, is a key transformation for modifying the electronic and steric properties of the molecule. The reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. libretexts.org The position of halogenation on the quinoline ring is directed by the existing substituents.
Enzymatic halogenation and dehalogenation reactions are also prevalent in nature, showcasing a wide range of mechanistic strategies. nih.gov While specific studies on the direct halogenation of this compound are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on quinoline derivatives can be applied. The benzene portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine portion, which is deactivated by the electronegative nitrogen atom. The presence of the hydrazino group, an activating group, would likely direct incoming electrophiles to the ortho and para positions relative to it. However, the protonated state of the quinoline nitrogen in the hydrochloride salt would further deactivate the pyridine ring towards electrophilic substitution.
Replacement of Hydrazino Group with Other Atoms (e.g., hydrogen, iodine)
The hydrazino group at the 4-position of the quinoline ring is a versatile functional group that can be replaced by other atoms or functional groups, providing a pathway to a diverse range of quinoline derivatives. These transformations often proceed through diazotization of the hydrazino group followed by nucleophilic substitution.
Replacement with Hydrogen (Deamination): The replacement of the hydrazino group with a hydrogen atom, a process known as deamination, can be achieved through various methods. One common approach involves the treatment of the hydrazine with a mild oxidizing agent in a suitable solvent.
Replacement with Iodine: The introduction of an iodine atom at the 4-position can be accomplished by reacting the 4-hydrazinoquinoline with iodine in the presence of an oxidizing agent. This reaction is a valuable method for introducing a heavy atom into the quinoline scaffold, which can be useful for X-ray crystallography studies or as a handle for further cross-coupling reactions.
While the direct replacement of the hydrazino group in this compound is not explicitly detailed in the provided search results, analogous reactions are well-established in quinoline chemistry.
Mechanistic Pathways of Key Reactions
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comlibretexts.org In contrast to electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, in SNA, the ring is attacked by a nucleophile. masterorganicchemistry.com This process is facilitated by the presence of electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comlibretexts.org
The reaction typically proceeds through a two-step addition-elimination mechanism. youtube.com
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The formation of this intermediate is often the rate-determining step. masterorganicchemistry.com
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group.
The position of electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer intermediate. Ortho and para positions to the leaving group are most effective at delocalizing the negative charge through resonance, thus accelerating the reaction. masterorganicchemistry.com
In the context of 4-hydrazinoquinoline, the protonated nitrogen atom in the quinoline ring acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions. The hydrazino group itself can be a target for replacement in certain reactions.
An alternative mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne intermediate. libretexts.orgyoutube.com This mechanism is favored in the absence of strong electron-withdrawing groups and the presence of a very strong base. youtube.com
Intramolecular Hydrogen Bond Effects on Reaction Pathways
Intramolecular hydrogen bonds (IHBs) can significantly influence the conformation, reactivity, and physicochemical properties of molecules. osti.govrsc.org An IHB is a non-covalent interaction between a hydrogen atom donor and an acceptor within the same molecule. These interactions can stabilize specific conformations, thereby affecting the accessibility of reactive sites and influencing the stereochemical outcome of reactions. nih.gov
In the case of 4-hydrazinoquinoline derivatives, the potential for IHB formation exists between the hydrazino group and adjacent substituents on the quinoline ring. For instance, an IHB could form between an N-H proton of the hydrazino group and a nearby electronegative atom, such as a halogen or the nitrogen of a nitro group. This interaction could lock the molecule into a specific conformation, potentially hindering or facilitating certain reaction pathways.
The strength of an IHB can be characterized by various experimental and theoretical methods, including NMR spectroscopy and DFT calculations. nih.gov For example, the through-space coupling between the N-H proton and a nearby fluorine atom can provide direct evidence of an IHB. nih.gov The presence of an IHB can also affect the acidity or basicity of the involved functional groups.
The influence of IHBs on reaction mechanisms can be multifaceted. They can:
Alter the electron density at specific atoms, thereby modulating their nucleophilicity or electrophilicity.
Pre-organize the substrate for a particular reaction, leading to enhanced reaction rates or selectivity.
Stabilize transition states , lowering the activation energy of a reaction.
Dehydration Mechanisms in Derivative Formation
Dehydration reactions, involving the removal of a water molecule, are fundamental in the synthesis of many heterocyclic derivatives from 4-hydrazinoquinoline. A common example is the formation of hydrazones from the reaction of the hydrazino group with aldehydes or ketones. nih.gov
The mechanism of hydrazone formation typically proceeds in two main steps under acidic or basic catalysis:
Nucleophilic Addition: The terminal nitrogen of the hydrazino group, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. nih.govumn.edu This leads to the formation of a tetrahedral intermediate, a carbinolamine.
Dehydration: The carbinolamine intermediate then undergoes dehydration to form the stable C=N double bond of the hydrazone. This step is often the rate-determining step and can be catalyzed by either acid or base.
Acid Catalysis: In acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a better leaving group (water). Subsequent elimination of water leads to the formation of the hydrazone.
Base Catalysis: Under basic conditions, a proton is removed from the nitrogen atom, and the resulting anion facilitates the elimination of a hydroxide ion.
Another important reaction involving dehydration is the cyclization of hydrazides to form heterocyclic rings, such as triazoles. For instance, the reaction of a hydrazide with a suitable reagent can lead to an intermediate that undergoes intramolecular cyclization with the elimination of a water molecule. organic-chemistry.org
Synthesis of Complex Heterocyclic Systems Utilizing 4-Hydrazinoquinoline as a Building Block
This compound serves as a valuable and versatile building block for the synthesis of a wide array of complex heterocyclic systems. The presence of the reactive hydrazino group at the 4-position of the quinoline core allows for a variety of cyclization reactions, leading to the formation of fused heterocyclic rings with potential biological activities.
One of the most common applications of 4-hydrazinoquinoline is in the synthesis of triazolo[4,3-a]quinolines . organic-chemistry.orgresearchgate.netsemanticscholar.orgmdpi.com This is typically achieved by reacting 4-hydrazinoquinoline with various reagents containing a one-carbon unit, such as orthoesters or carboxylic acid derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the fused triazole ring.
Another important class of heterocycles synthesized from 4-hydrazinoquinoline are pyrazolo[3,4-c]quinolines . mdpi.comrsc.orgnih.govnih.gov These are generally prepared by reacting 4-hydrazinoquinoline with β-dicarbonyl compounds or their equivalents. The reaction involves a condensation reaction followed by cyclization to form the pyrazole ring fused to the quinoline core. These compounds have garnered significant interest due to their potential as anti-inflammatory agents. nih.govnih.gov
The general synthetic strategies often involve a one-pot or multi-step approach. The choice of reaction conditions, such as solvent, temperature, and catalyst, can significantly influence the outcome and yield of the desired heterocyclic system.
Below is a table summarizing some of the complex heterocyclic systems synthesized from 4-hydrazinoquinoline:
| Heterocyclic System | Precursors | General Reaction Type |
| Triazolo[4,3-a]quinolines | 4-Hydrazinoquinoline, Orthoesters, Carboxylic acid derivatives | Condensation, Cyclization, Aromatization |
| Pyrazolo[3,4-c]quinolines | 4-Hydrazinoquinoline, β-Dicarbonyl compounds | Condensation, Cyclization |
The versatility of 4-hydrazinoquinoline as a synthon continues to be explored for the development of novel heterocyclic compounds with diverse applications in medicinal chemistry and materials science.
Formation of Pyrazolo[4,3-c]quinolinones
The synthesis of pyrazolo[4,3-c]quinolines, a class of angularly fused polycyclic aromatic compounds, can be achieved through cyclization reactions involving a quinoline precursor. The hydrazine group of a 4-hydrazinoquinoline derivative serves as the key functional group for constructing the pyrazole ring.
One established synthetic approach involves the reaction of a suitably substituted quinoline with a hydrazine. For instance, the reaction of 4-chloro-3-formylquinolines with hydrazine or its derivatives is a common method for constructing the pyrazolo[4,3-c]quinoline core. In this reaction, the hydrazine displaces the chlorine at the C-4 position and subsequently condenses with the formyl group at the C-3 position to form the fused pyrazole ring.
While direct synthesis starting from this compound requires a reaction partner that can introduce the necessary carbon atom and facilitate cyclization at the C-3 position, a more common strategy involves starting with a quinoline that is already functionalized at both the C-3 and C-4 positions. For example, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine can be synthesized and subsequently reacted with various anilines to produce a range of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives. nih.gov These compounds have been investigated for their anti-inflammatory properties, specifically their ability to inhibit nitric oxide (NO) production. nih.govnih.gov
A summary of representative pyrazolo[4,3-c]quinoline derivatives and their reported biological activity is presented below.
| Compound Name | Substituent at C-4 | Biological Activity (IC₅₀) |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline | 4-hydroxyphenylamino | Significant inhibition of LPS-stimulated NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | 4-carboxyphenylamino | Significant inhibition of LPS-stimulated NO production |
| 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline | Phenylamino | Potent inhibitor of LPS-induced NO production (0.39 μM), but showed high cytotoxicity |
This table presents data on the inhibitory effects of various pyrazolo[4,3-c]quinoline derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov
Synthesis of Pyrimido[5,4-c]quinolinones
The fusion of pyrimidine and quinoline rings results in pyrimido[5,4-c]quinolines, a class of heterocyclic compounds that has attracted significant interest in medicinal chemistry. nih.gov The synthesis of these molecules generally relies on building the pyrimidine ring onto a quinoline scaffold that is appropriately functionalized at the C-3 and C-4 positions. nih.gov
Common synthetic strategies for pyrimido[5,4-c]quinolinones include:
Friedländer Annulation: This classic method for quinoline synthesis can be adapted to create the initial quinoline ring, which is then further modified.
Multicomponent Reactions: One-pot, three-component reactions offer an efficient route to diverse derivatives. nih.gov
Cyclization of 3,4-Disubstituted Quinolines: This is a key strategy where a 4-amino-quinoline-3-carbonyl derivative (such as an ester or carboxylic acid) is cyclized with a one-carbon synthon like formamide or an orthoformate to close the pyrimidine ring.
The general synthetic pathway often begins with a 4-hydroxyquinoline, which is converted to a 4-chloroquinoline. The chlorine atom is then displaced by an amine, and the C-3 position is functionalized with a carboxyl group or its equivalent. The final step is the cyclization to form the fused pyrimidinone ring.
| Starting Material Type | Key Reagents | Reaction Type | Product |
| 3,4-Difunctionalized Quinoline | Varies (e.g., Formamide) | Cyclization | Pyrimido[5,4-c]quinolinone |
| Anthranilic acid derivative | β-ketoester | Friedländer-type synthesis | Substituted Quinoline Precursor |
| Aromatic amine, aldehyde, active methylene compound | Catalyst | One-pot three-component reaction | Dihydropyrimido[5,4-c]quinoline |
This table summarizes common synthetic strategies employed for the construction of the pyrimido[5,4-c]quinoline ring system. nih.gov
Generation of Quinolino[4,3-b]nih.govresearchgate.netbenzodiazepine Derivatives
Information regarding the synthesis of a compound with the specific nomenclature "Quinolino[4,3-b] nih.govresearchgate.netbenzodiazepine" from this compound could not be located in the reviewed scientific literature. The designation " nih.govresearchgate.net" does not correspond to standard chemical nomenclature for fused ring systems, suggesting it may be a typographical error. While syntheses for various other isomers of quinoline-fused benzodiazepines exist, such as quinolino[3,2-b]benzodiazepines, they typically start from different precursors like 2-chloro-quinoline-3-carbaldehydes and are not formed from 4-hydrazinoquinoline. Therefore, a detailed and scientifically accurate description for the generation of this specific derivative cannot be provided.
Coordination Chemistry and Metal Complexation Studies of 4 Hydrazinoquinoline Derivatives
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with 4-hydrazinoquinoline (B99260) derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. The choice of the metal salt and the reaction conditions, such as pH and stoichiometry, can influence the final structure of the complex.
For example, a series of transition metal complexes of a Schiff base hydrazone derived from 7-chloro-4-hydrazinoquinoline (B1583878) and o-hydroxybenzaldehyde have been synthesized. These complexes, involving metal ions such as Cu(II), Ni(II), Co(II), Fe(III), and UO₂(II), were prepared and characterized. researchgate.net The use of the hydrochloride salt of the hydrazone ligand can be a strategic approach to prevent undesirable side reactions, such as cyclization, during the complexation process. researchgate.net
Characterization of these complexes is carried out using a variety of physicochemical techniques. Elemental analysis provides the empirical formula of the complexes, confirming the metal-to-ligand ratio. Molar conductivity measurements are used to determine the electrolytic nature of the complexes. Techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, along with magnetic susceptibility measurements, are crucial for elucidating the structure and bonding in these complexes.
Table 1: Examples of Synthesized Transition Metal Complexes with 4-Hydrazinoquinoline Derivatives
| Metal Ion | Ligand Derivative | Proposed Geometry |
| Cu(II) | Schiff base of 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde | Square planar researchgate.net |
| Ni(II) | Schiff base of 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde | Octahedral researchgate.net |
| Co(II) | Schiff base of 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde | Octahedral researchgate.net |
| Fe(III) | Schiff base of 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde | Octahedral researchgate.net |
| UO₂(II) | Schiff base of 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde | Octahedral researchgate.net |
This table is generated based on available research data and is for illustrative purposes.
Spectroscopic and Magnetic Studies of Metal Complexes
Spectroscopic and magnetic studies are indispensable tools for understanding the coordination environment and electronic structure of transition metal complexes of 4-hydrazinoquinoline derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. A shift in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and the quinoline (B57606) ring vibrations, upon complexation indicates the involvement of these groups in bonding to the metal ion. For instance, a downward shift in the ν(C=N) band is a strong indicator of the coordination of the azomethine nitrogen. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
Electronic Spectroscopy: The electronic spectra (UV-Vis) of these complexes provide insights into their geometry and the nature of the metal-ligand bonding. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal ion. The position and intensity of the d-d transition bands are particularly informative for determining the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar). libretexts.org
Magnetic Susceptibility: Magnetic moment measurements at room temperature are used to determine the number of unpaired electrons in the metal center, which in turn helps in deducing the geometry of the complex. For example, the magnetic moment of a Co(II) complex can distinguish between a high-spin octahedral and a low-spin square planar geometry. researchgate.net
Table 2: Illustrative Spectroscopic and Magnetic Data for a Transition Metal Complex with a 4-Hydrazinoquinoline Derivative
| Property | Observation | Interpretation |
| IR Spectroscopy | Shift in ν(C=N) band to lower frequency | Coordination of the azomethine nitrogen to the metal ion. |
| Appearance of new bands in the far-IR region | Formation of M-N and/or M-O bonds. | |
| Electronic Spectroscopy | d-d transition bands observed | Provides information on the geometry of the metal center. |
| Magnetic Moment | Measured effective magnetic moment (μ_eff) | Indicates the number of unpaired electrons and helps in assigning the geometry. |
This table provides a generalized summary of expected spectroscopic and magnetic data based on typical findings in the literature.
Theoretical Investigations of Metal-Ligand Interactions
Currently, there is a limited amount of published research focusing specifically on the theoretical investigations, such as Density Functional Theory (DFT) studies, of metal-ligand interactions in complexes of 4-hydrazinoquinoline hydrochloride and its immediate derivatives. While computational studies have been conducted on other quinoline and hydrazone-based ligands, a dedicated theoretical exploration of the electronic structure, bonding, and reactivity of 4-hydrazinoquinoline complexes is an area that warrants further investigation. Such studies would be invaluable for providing a deeper understanding of the metal-ligand interactions and for complementing experimental findings.
Mechanistic Biochemical and Molecular Interaction Studies
Molecular-Level Interactions with Biological Systems
There is no available research data to report on the molecular-level interactions of 4-Hydrazinoquinoline (B99260) hydrochloride with biological systems.
No studies have been found that investigate or demonstrate the formation of covalent bonds between 4-Hydrazinoquinoline hydrochloride and nucleophilic sites on proteins and enzymes.
Specific research on the modulation of enzyme systems or interactions with biological receptors by this compound has not been identified.
There is no published evidence to suggest that this compound inhibits any specific biological pathways.
Investigating Cellular Mechanisms
No data from studies investigating the cellular mechanisms of action for this compound is currently available.
There are no published findings on the induction of apoptosis in cell lines by this compound.
Research detailing the inhibition of cell proliferation by this compound in a non-clinical context has not been found.
Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govslideshare.netasianpubs.org This approach is instrumental in drug discovery for predicting the activity of new compounds and guiding the synthesis of more potent molecules. nih.govsemanticscholar.org
QSAR studies aim to correlate physicochemical properties of molecules with their biological activities. nih.govwalisongo.ac.id These properties can include electronic parameters, lipophilicity (log P), and steric factors (molar refractivity). nih.govasianpubs.org For instance, in a series of aminohydroxyguanidine derivatives, QSAR analysis revealed that cytotoxicity correlated well with electronic and lipophilic parameters. nih.gov Such analyses can provide guidelines for structural modifications to enhance desired activities while minimizing off-target effects. nih.gov
For quinoline (B57606) derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimalarial and antiallergy effects. asianpubs.orgnih.gov A study on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acids demonstrated that a carboxylic acid group at the 2-position was optimal for antiallergic potency, while ester forms showed better oral absorption. nih.gov This highlights how specific structural features directly influence the biological profile of a compound.
Hologram QSAR (HQSAR) is an advanced 2D QSAR technique that does not require molecular alignment or 3D structures. semanticscholar.orgmdpi.comnih.gov It works by generating molecular holograms from substructural fragments of each molecule and correlating these with biological activity. semanticscholar.orgnih.gov HQSAR models are influenced by parameters like hologram length, fragment size, and how fragments are distinguished (e.g., by atoms, bonds, connectivity). mdpi.comnih.gov
Computational modeling, including molecular docking, is a powerful tool to visualize and understand the interactions between a small molecule and its biological target at the molecular level. nih.govnih.gov This is particularly useful in the design of enzyme inhibitors, such as those targeting topoisomerase II, a crucial enzyme involved in managing DNA topology. nih.govresearchgate.net
For quinoline derivatives, docking studies have been used to investigate their binding modes within the active sites of enzymes. nih.gov In the context of topoisomerase inhibitors, a study on 2,4,6-tri-substituted pyridine (B92270) derivatives used docking to reveal the binding orientations of these inhibitors at the active site amino acid residues of the topoisomerase enzyme. nih.gov This information, combined with pharmacophore modeling and 3D-QSAR, provides detailed structural insights for designing more potent inhibitors. nih.gov
Similarly, for 4-amino-2-phenylquinazolines designed as topoisomerase I inhibitors, molecular docking studies helped to clarify their interaction mode within the DNA-topo I complex. nih.gov The results suggested that the 2-phenyl ring of these compounds was parallel to the quinazoline (B50416) ring, which improved their DNA intercalation ability. nih.gov
While specific computational modeling studies for this compound with topoisomerase II were not found in the provided search results, the general applicability of these methods to quinoline-based compounds is well-established. researchgate.net Such studies are crucial for the rational design of new therapeutic agents by providing a molecular basis for their observed biological activities.
Applications in Advanced Material Science and Catalysis Research
Utilization as Building Blocks for Novel Materials
4-Hydrazinoquinoline (B99260) hydrochloride serves as a versatile precursor, or building block, for the synthesis of more complex molecules and materials. The presence of the reactive hydrazine (B178648) group allows for its incorporation into larger molecular structures through the formation of new covalent bonds. While the direct polymerization of 4-Hydrazinoquinoline hydrochloride into large-scale polymers is not extensively documented in publicly available research, its potential as a monomer or a component in the synthesis of novel materials is recognized.
One area of exploration is the creation of heterocyclic systems. For instance, research on the related compound, 4-hydrazinylquinolin-2(1H)-ones, has shown that under certain conditions, these molecules can undergo an autoxidation reaction leading to dimerization. This process results in the formation of larger, more complex pentacyclic structures, specifically pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones mdpi.com. This reactivity highlights the potential of the hydrazinoquinoline scaffold to be used in the synthesis of novel, multi-ring systems with potentially interesting photophysical or electronic properties.
The general principle of using molecules with reactive functional groups, like the hydrazine moiety in this compound, is a cornerstone of materials synthesis. Such building blocks are fundamental to creating metal-organic frameworks (MOFs) and covalent organic polymers (COPs). In these materials, the organic linkers, which could potentially be derived from 4-Hydrazinoquinoline, connect metal ions or organic nodes to form extended, porous structures. These materials have applications in gas storage, separation, and catalysis. While specific examples of MOFs or COPs derived directly from this compound are not prominent in the literature, the chemical functionalities present in the molecule are analogous to those used in the synthesis of these advanced materials.
Potential in Catalytic Applications (e.g., Schiff Base Hydrazone Complexes)
A significant area of application for this compound is in the field of catalysis, primarily through its conversion into Schiff base hydrazone ligands and their subsequent metal complexes. The reaction of the hydrazine group with an aldehyde or ketone results in the formation of a hydrazone, which is a type of Schiff base. These Schiff base hydrazone ligands, containing the quinoline (B57606) unit, are excellent chelating agents for a variety of transition metal ions.
The resulting metal complexes have demonstrated considerable potential as catalysts in a range of organic transformations. The quinoline nitrogen and the imine nitrogen of the hydrazone backbone, often along with another donor atom from the aldehyde or ketone precursor, can coordinate with a metal center, creating a stable and catalytically active site. The electronic properties of the quinoline ring can influence the catalytic activity of the metal center.
Research has shown that metal complexes of Schiff base hydrazones are active in various catalytic reactions, including:
Oxidation Reactions: These complexes can catalyze the oxidation of organic substrates. The specific reaction conditions and the choice of metal and ligand determine the efficiency and selectivity of the process.
Reduction Reactions: Notably, these complexes have been investigated for the catalytic reduction of nitroarenes to the corresponding amines, which is an important industrial process. For example, copper(II) complexes with N,O-chelating Schiff base ligands have been shown to be effective catalysts for the reduction of 4-nitrophenol to 4-aminophenol mdpi.com.
C-C Coupling Reactions: Palladium-Schiff base complexes are particularly well-known for their catalytic activity in C-C bond-forming reactions such as the Suzuki-Miyaura coupling youtube.comresearchgate.net. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
The catalytic performance of these complexes is influenced by factors such as the nature of the metal ion, the coordination geometry, and the electronic and steric properties of the Schiff base ligand. The modular nature of Schiff base synthesis allows for the fine-tuning of these properties to optimize catalytic activity for a specific transformation.
Below is an illustrative table summarizing the potential catalytic applications of Schiff base hydrazone complexes derived from quinoline hydrazines, based on reported activities of analogous systems.
| Catalyst Type | Reaction Type | Substrate | Product | Reported Yield/Conversion |
|---|---|---|---|---|
| Copper(II)-Schiff Base Hydrazone Complex | Reduction | 4-Nitrophenol | 4-Aminophenol | Up to 97.5% conversion mdpi.com |
| Palladium(II)-Schiff Base Hydrazone Complex | Suzuki-Miyaura Coupling | Aryl halide and Arylboronic acid | Biaryl | Good to excellent yields reported for similar systems researchgate.net |
| Iron(III)-Porphyrin Complex Analogue | Oxidation (Hydroxylation) | Cycloalkanes | Cycloalkanols and Cycloalkanones | Yields up to 40.3% reported for related catalysts mdpi.com |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate individual components from a mixture for subsequent identification and quantification. For a compound like 4-Hydrazinoquinoline (B99260) hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with its own set of advantages and considerations.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like 4-Hydrazinoquinoline hydrochloride. The versatility of HPLC allows for a wide range of stationary and mobile phases to optimize the separation of quinoline (B57606) derivatives.
A particularly relevant analogue, 2-Hydrazinoquinoline (B107646) (HQ), has been utilized as a derivatization agent for the LC-MS-based metabolomic investigation of various biological compounds. nih.govnih.gov In such studies, the hydrophobicity of the quinoline moiety is leveraged to enhance the retention of derivatized analytes in a reversed-phase LC system. nih.govresearchgate.netumn.edu This indicates that a reversed-phase C18 column would be a suitable choice for the separation of this compound. The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to achieve the desired separation. Detection can be effectively carried out using a UV detector, given the chromophoric nature of the quinoline ring system.
A study on the analysis of 2-Hydrazinoquinoline derivatives employed a reversed-phase C18 column with a mobile phase of aqueous acetonitrile and positive electrospray ionization (ESI) for mass spectrometry detection. researchgate.net This approach highlights the compatibility of HPLC with mass spectrometry (LC-MS), which can provide valuable structural information for identification purposes. The use of LC-MS allows for the determination of the molecular weight and fragmentation patterns of the analyte, confirming its identity with a high degree of certainty.
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
| Flow Rate | 0.5 - 1.5 mL/min |
This table presents a hypothetical set of HPLC conditions for the analysis of this compound based on methods used for similar compounds.
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. For the analysis of this compound, which is a salt and thus non-volatile, a derivatization step would be necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. nih.gov This process is a common practice in GC for analyzing polar and non-volatile analytes. nih.gov
The presence of the hydrochloride salt adds a layer of complexity, as the acidic nature of the sample could potentially degrade the GC column over time. Therefore, careful selection of the column and inlet liner is crucial. A robust column, possibly with a protective guard column, would be advisable.
Once derivatized, the resulting volatile quinoline derivative could be separated on a capillary column with a non-polar or medium-polarity stationary phase. Detection could be achieved using a Flame Ionization Detector (FID), which is sensitive to hydrocarbon-containing compounds, or a Mass Spectrometer (MS) for definitive identification. GC-MS analysis would provide both retention time data and a mass spectrum, allowing for unambiguous identification of the derivatized compound.
| Parameter | Typical Value/Condition |
| Derivatization | Silylation or acylation |
| Column | Capillary column (e.g., DB-5ms, HP-1) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 300 °C |
| Oven Program | Temperature gradient (e.g., 100 to 300 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
This table outlines a general approach for the GC analysis of this compound, which would require a derivatization step.
Integration of Chemometrics with Spectroscopic and Chromatographic Data Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When combined with spectroscopic and chromatographic techniques, chemometrics can significantly enhance the analytical capabilities for characterizing compounds like this compound. researchgate.net
In the context of HPLC and GC analysis, the raw data consists of chromatograms, which are plots of detector response versus retention time. For complex samples or when analyzing multiple analytes simultaneously, these chromatograms can be complex and overlapping. Chemometric techniques can be applied to deconvolve these complex data sets, identify underlying patterns, and quantify the components of interest. researchgate.net
For instance, Principal Component Analysis (PCA) is a powerful tool for exploring and visualizing complex data sets. researchgate.net In a study involving the analysis of biological samples derivatized with 2-Hydrazinoquinoline, PCA was used to distinguish between different sample groups based on their metabolic profiles. researchgate.net This demonstrates the utility of chemometrics in handling the large and complex data sets generated by modern analytical instruments.
Multivariate Curve Resolution (MCR) is another chemometric technique that can be applied to chromatographic data to resolve co-eluting peaks and extract the pure chromatogram and spectrum of each component. researchgate.net This is particularly useful when complete separation of all components is not achieved, a common challenge in the analysis of complex mixtures. researchgate.net
The integration of chemometrics with spectroscopic data, such as that obtained from UV-Vis or mass spectrometry detectors, can further enhance the analytical power. By analyzing the entire spectrum at each point in the chromatogram (hyphenated techniques like HPLC-DAD or LC-MS), it is possible to identify and quantify components with a high degree of accuracy and confidence, even in the presence of interfering substances. nih.gov This approach has been successfully used for the quantitative analysis of various pharmaceutical compounds, including quinoline derivatives. nih.gov
The use of chemometrics can also aid in method development and validation by providing a more comprehensive understanding of the factors influencing the analytical measurement. Techniques like Design of Experiments (DoE) can be used to systematically optimize chromatographic conditions, leading to more robust and reliable analytical methods.
Future Research Directions and Theoretical Perspectives for 4 Hydrazinoquinoline Hydrochloride
Exploration of Unexplored Chemical Reactivity and Novel Transformations
The reactive hydrazine (B178648) moiety attached to the quinoline (B57606) core in 4-hydrazinoquinoline (B99260) hydrochloride is a gateway to a vast and largely unexplored chemical space. Future research is poised to uncover novel transformations and reactions, expanding its synthetic utility.
A primary area of investigation will likely be the development of novel cyclization reactions. The hydrazine group can act as a binucleophilic species, reacting with a variety of electrophiles to construct new heterocyclic rings fused to the quinoline system. For instance, reactions with β-dicarbonyl compounds, α,β-unsaturated ketones, and other bifunctional reagents could lead to the formation of novel pyrazole, pyridazine (B1198779), or other polycyclic systems with unique electronic and steric properties. The reaction of hydrazines with dicarbonyl compounds is a well-established route to various heterocycles, and a systematic study with diverse substrates could yield a library of novel quinoline-fused heterocycles. clockss.org
Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions involving the N-H bonds of the hydrazine group represents a promising avenue. Methodologies analogous to the Buchwald-Hartwig amination could be developed to form N-aryl or N-alkyl derivatives of 4-hydrazinoquinoline, providing access to a wider range of substituted analogs. Additionally, the development of novel multicomponent reactions (MCRs) involving 4-hydrazinoquinoline hydrochloride as a key building block could lead to the efficient, one-pot synthesis of complex molecular architectures. rsc.org MCRs are a powerful tool in modern organic synthesis, and their application to this scaffold is a logical next step.
The reactivity of the quinoline ring itself, modulated by the electron-donating hydrazine group, also warrants further investigation. Electrophilic aromatic substitution reactions on the quinoline core could be explored to introduce additional functional groups, leading to polysubstituted quinoline derivatives with tailored properties. The regioselectivity of such reactions will be a key aspect to investigate.
Development of Greener and More Efficient Synthetic Methodologies
The future synthesis of this compound and its derivatives will undoubtedly focus on the principles of green chemistry, aiming for more sustainable and efficient processes. researchgate.net This involves the use of environmentally benign solvents, catalysts, and energy sources.
Future research will likely explore catalyst-free or metal-free synthetic routes, minimizing the environmental impact and cost associated with traditional methods. jocpr.com The use of alternative energy sources such as microwave irradiation and ultrasound could also be investigated to accelerate reaction times and improve yields. tandfonline.com Microwave-assisted organic synthesis has been shown to be a powerful tool for the rapid and efficient synthesis of various heterocyclic compounds.
The development of one-pot, multi-component reactions for the synthesis of 4-hydrazinoquinoline derivatives will be a key focus. rsc.org These methods offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. The use of water or other green solvents like ethanol (B145695) in these reactions will be a critical aspect of their development. tandfonline.com
Moreover, the exploration of biocatalysis for the synthesis and modification of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes could be employed for specific transformations, leading to the production of enantiomerically pure derivatives.
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling will play a pivotal role in elucidating the structure-function relationships of this compound and its derivatives. These theoretical approaches can provide valuable insights into their electronic properties, reactivity, and potential biological activity, guiding the rational design of new compounds.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. This information can help in predicting its reactivity towards different reagents and understanding its coordination behavior with metal ions.
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in correlating the structural features of 4-hydrazinoquinoline derivatives with their biological activities. rsc.orgnih.govafricaresearchconnects.com By developing robust QSAR models, it will be possible to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. These models can help identify the key structural motifs responsible for a particular biological effect. nih.gov
Molecular docking simulations can be used to predict the binding modes and affinities of 4-hydrazinoquinoline derivatives with various biological targets, such as enzymes and receptors. acs.orgrsc.orgrsc.orgresearchgate.net This can provide insights into their potential mechanisms of action and guide the design of more potent and selective inhibitors. For instance, docking studies on quinoline-hydrazone hybrids have been used to investigate their interactions with epidermal growth factor receptor (EGFR). rsc.orgrsc.orgresearchgate.net
Design and Synthesis of Next-Generation Derivatives with Tunable Properties for Research Tools
The versatile scaffold of this compound makes it an excellent starting point for the design and synthesis of next-generation derivatives with tunable properties for use as research tools.
One promising area is the development of fluorescent probes for the detection of biologically important species. By introducing appropriate fluorophores and recognition moieties, it is possible to create sensors for metal ions, anions, and reactive oxygen species. acs.orgnih.govrsc.orgscilit.com The quinoline core itself possesses intrinsic fluorescence that can be modulated by substitution. The hydrazine group provides a convenient handle for the attachment of various functional groups, allowing for the fine-tuning of the probe's photophysical properties, such as excitation and emission wavelengths, quantum yield, and Stokes shift.
The synthesis of novel quinoline-hydrazone hybrids is another area of significant interest. nih.govrsc.org These compounds have shown a wide range of biological activities, and the systematic modification of both the quinoline and the hydrazone components can lead to the discovery of potent and selective research tools for studying various biological processes. rsc.org The ease of synthesis of hydrazones through the condensation of hydrazines with aldehydes or ketones makes this a particularly attractive approach. mdpi.com
Furthermore, the incorporation of this compound into larger molecular architectures, such as polymers or nanoparticles, could lead to the development of novel materials with unique optical, electronic, or biological properties. For example, functionalized gold nanoparticles bearing quinoline derivatives have been explored for sensing and biomedical applications. nih.gov
Investigation of Emerging Applications in Interdisciplinary Fields
The unique chemical properties of this compound and its derivatives suggest their potential for a wide range of applications in various interdisciplinary fields, extending beyond traditional medicinal chemistry.
In the field of materials science, quinoline derivatives are being explored for their use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. mdpi.com The tunable fluorescence and electronic properties of 4-hydrazinoquinoline-based compounds make them attractive candidates for these applications. Future research could focus on the design and synthesis of novel materials with enhanced performance characteristics.
In the area of chemical biology, this compound has been utilized as a derivatizing agent for the analysis of metabolites by liquid chromatography-mass spectrometry (LC-MS). umn.edunih.gov Its ability to react with carboxylic acids, aldehydes, and ketones makes it a valuable tool for metabolomics studies. Further development of this methodology could lead to more sensitive and comprehensive metabolic profiling.
The potential for 4-hydrazinoquinoline derivatives to act as catalysts or ligands in organic synthesis is another area ripe for exploration. The nitrogen atoms in the quinoline ring and the hydrazine moiety can coordinate with metal centers, potentially leading to novel catalytic systems for a variety of chemical transformations.
Finally, the exploration of quinoline-hydrazone hybrids as anticancer agents continues to be a very active area of research. nih.goveurekaselect.com By leveraging the knowledge gained from computational modeling and structure-activity relationship studies, it will be possible to design and synthesize new generations of these compounds with improved efficacy and reduced side effects. The hybridization of the quinoline scaffold with other heterocyclic moieties is a promising strategy in this regard. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
